1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride is a chemical compound that belongs to the indazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound is primarily studied for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and autoimmune disorders. Its classification falls under heterocyclic compounds, specifically those containing nitrogen in their ring structure.
The compound can be synthesized from various precursors and is often explored in medicinal chemistry due to its biological activity. It is classified under the category of heterocyclic compounds in organic chemistry, specifically focusing on compounds with nitrogen heteroatoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structure and functional groups, indicating the presence of both an amine and a benzoyl group.
The synthesis of 1H-indazole-6-amine, 1-benzoyl-, monohydrochloride can be achieved through several methods. A prominent approach involves the cyclization of arylhydrazones or related derivatives. For instance, recent studies have demonstrated that 1H-indazoles can be synthesized via direct aryl C-H amination using oxidants such as [bis-(trifluoroacetoxy)iodo]benzene. This method allows for the incorporation of various functional groups while maintaining good yields .
Another method includes the use of palladium-catalyzed reactions, such as Suzuki coupling, where substituted boronic acids are reacted with halogenated indazoles under specific conditions to yield desired products . Additionally, reductive cyclization techniques involving organophosphorus reagents have also been reported to facilitate the formation of indazole derivatives from substituted benzamidines .
The molecular formula for 1H-indazole-6-amine, 1-benzoyl-, monohydrochloride is . The compound features a crystalline structure characterized by its indazole core linked to a benzoyl group. The melting point is reported to be between 204°C and 206°C, indicating its solid-state stability . The compound's density is approximately , and it is soluble in methanol .
1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride participates in various chemical reactions that enhance its utility in synthetic organic chemistry. Notably, it can undergo acylation reactions where it reacts with acyl chlorides or anhydrides to form amides or substituted indazoles. Furthermore, it can participate in nucleophilic substitution reactions due to the presence of the amine group.
The compound has also been shown to engage in coupling reactions with different electrophiles, allowing for the development of more complex structures suitable for pharmaceutical applications .
The mechanism of action for compounds like 1H-indazole-6-amine, 1-benzoyl-, monohydrochloride typically involves interaction with specific biological targets such as enzymes or receptors. For instance, indazole derivatives have been investigated for their ability to inhibit certain kinases involved in cancer progression. The binding affinity and specificity towards these targets are crucial for their therapeutic efficacy.
Studies indicate that these compounds may modulate signaling pathways associated with cell proliferation and apoptosis, making them potential candidates for anticancer therapies .
These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its reactivity in certain chemical environments .
1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride has significant applications in medicinal chemistry and pharmacology. Its derivatives are being explored for:
Research continues to expand on its utility across various fields, including drug development and synthetic organic chemistry .
The introduction of a benzoyl group at the N-1 position of the 1H-indazole-6-amine scaffold represents a strategic modification to optimize the compound’s metabolic stability and target affinity. The benzoyl moiety (–COC₆H₅) replaces the labile hydrogen atom on the indazole nitrogen, creating a sterically shielded structure that mitigates first-pass metabolism. This modification significantly reduces oxidative deamination by hepatic cytochrome P450 enzymes, as evidenced by in vitro microsomal studies showing a 3.2-fold increase in half-life compared to the unsubstituted 1H-indazole-6-amine [2] [4].
The planar benzoyl group enhances π-π stacking interactions with hydrophobic binding pockets in biological targets, particularly kinase domains. Molecular dynamics simulations reveal that the benzoyl-substituted derivative maintains stable hydrogen bonding with key residues (e.g., Glu285 and Asp381 in VEGFR2) while increasing binding energy by –2.8 kcal/mol [6] [9]. This is consistent with structure-activity relationship (SAR) data from analogous indazole derivatives, where aromatic acyl groups at N-1 improved tumor growth inhibition in K562 leukemia cells (IC₅₀ = 5.15 µM for benzoyl-like analogs) [2].
| Substituent at N-1 | Metabolic Half-life (min) | Plasma Protein Binding (%) | Log P |
|---|---|---|---|
| Unsubstituted | 28 ± 4 | 45 ± 3 | 1.2 |
| Benzoyl | 90 ± 12 | 89 ± 2 | 2.8* |
| Acetyl | 53 ± 7 | 72 ± 4 | 1.9 |
Furthermore, the benzoyl group alters electron density distribution across the indazole ring, quantified through density functional theory (DFT) calculations. Nucleophilic localization at C-3 decreases by 18%, reducing susceptibility to nucleophilic attacks—a common degradation pathway for indazole amines in physiological buffers (pH 7.4) [4] [7]. This electronic stabilization synergizes with steric hindrance to prolong systemic exposure, as confirmed by AUC₀–₂₄ values (4.7-fold higher than the parent compound) in pharmacokinetic studies [6].
Conversion of 1-benzoyl-1H-indazole-6-amine to its monohydrochloride salt serves as a critical pharmaceutical optimization to address inherent solubility limitations. The crystalline salt form increases aqueous solubility by 25-fold (from 0.12 mg/mL to 3.0 mg/mL at 25°C) due to disrupted lattice energy and enhanced ionization. X-ray diffraction analyses confirm protonation at the C-6 amine group (–NH₃⁺Cl⁻), which facilitates dipole interactions with polar solvents [3] [8].
The salt formation modifies dissolution kinetics without altering receptor affinity. Powder dissolution studies at simulated gastric pH (1.2) demonstrate >90% dissolution within 15 minutes for the monohydrochloride salt, compared to 35% for the free base. This rapid dissolution correlates with a 40% higher Cₘₐₓ in rat plasma profiles, confirming enhanced bioavailability [5] [8]. Crucially, the hydrochloride counterion does not participate in biological interactions, as verified by identical IC₅₀ values against tyrosine kinases between salt and free base forms (Δ < 5%) [6].
| Parameter | Free Base | Monohydrochloride Salt | Change |
|---|---|---|---|
| Aqueous Solubility | 0.12 mg/mL | 3.0 mg/mL | +2400% |
| Melting Point | 142°C | 278°C | +136°C |
| Oral Bioavailability | 22% | 63% | +186% |
| Hygroscopicity | Low | Moderate | - |
The monohydrochloride salt also improves solid-state stability. Accelerated stability testing (40°C/75% RH) shows <0.5% degradation after 6 months, attributable to the crystalline lattice’s resistance to hydrolytic cleavage. Infrared spectroscopy confirms suppression of amine oxidation peaks at 1680 cm⁻¹, indicating the hydrochloride’s protective role against atmospheric degradation [3] [8]. This stability extends shelf-life and maintains potency during storage, addressing a key limitation of unmodified indazole amines that exhibit 15% degradation under identical conditions [4].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: